ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
Overview
Description
Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound is characterized by the presence of a benzoate ester linked to a maleimide moiety, which is a five-membered ring containing two carbonyl groups. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Mode of Action
It is known that the compound contains a highly active double bond, which allows it to add various nucleophilic and electrophilic reagents, enter into cycloaddition reactions, and also easily polymerize and copolymerize with various unsaturated compounds .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the intermediate 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid . This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cycloaddition reactions: The maleimide moiety can participate in Diels-Alder reactions with dienes.
Polymerization: The compound can undergo polymerization reactions to form polyimides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Diels-Alder reactions: Typically conducted at elevated temperatures (e.g., 80-120°C) in the presence of a diene.
Polymerization: Initiated by heat or radical initiators in the presence of monomers.
Major Products
Hydrolysis: 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.
Diels-Alder reactions: Cycloaddition products with various dienes.
Polymerization: Polyimides with high thermal stability and mechanical strength.
Scientific Research Applications
Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is unique due to its combination of a benzoate ester and a maleimide moiety. Similar compounds include:
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Lacks the ester group but retains the maleimide moiety.
N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains a similar maleimide structure but with an acetic acid group instead of a benzoate ester.
These compounds share similar reactivity and applications but differ in their specific functional groups and resulting properties.
Properties
IUPAC Name |
ethyl 4-(2,5-dioxopyrrol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISBFDYIBYWYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301617 | |
Record name | ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14794-06-0 | |
Record name | 14794-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4-MALEIMIDOBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key structural features of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate revealed by the study?
A1: The study highlights that this compound molecules arrange themselves in chains linked by two distinct C-H···O hydrogen bonds. One type of chain forms along the a-axis and involves the ester carbonyl group. The other type runs along the c-axis and utilizes one of the carbonyl groups from the maleimide ring []. Additionally, the study determined that the dihedral angle between the benzene and maleimide rings within the molecule is 41.4 (1)° [].
Q2: How was this compound synthesized in this study?
A2: The researchers synthesized this compound, also known as maleanilic acid, by refluxing maleic anhydride with p-nitroaniline in ether [].
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